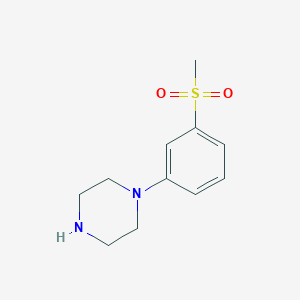

1-(3-(Methylsulfonyl)phenyl)piperazine

Descripción general

Descripción

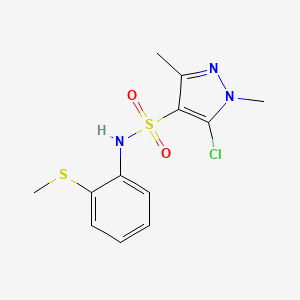

1-(3-(Methylsulfonyl)phenyl)piperazine, also known as MSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties. The purpose of

Aplicaciones Científicas De Investigación

Antipsychotic Agent Development

1-(3-(Methylsulfonyl)phenyl)piperazine derivatives, such as (piperazin-1-yl-phenyl)-arylsulfonamides, have been synthesized and identified for their high affinities towards 5-HT(2C) and 5-HT(6) receptors, which are crucial in the development of atypical antipsychotic agents. These compounds exhibit antagonistic activity in functional assays for these receptors, underscoring their potential in treating psychiatric disorders (Park et al., 2010).

Pharmacokinetic Analysis

A method for determining a non-peptide oxytocin receptor antagonist in human plasma, which involves 1-(((7,7-dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl) butyramido)-bicyclo[2.2.1]-heptan-1(S)-yl) methyl) sulfonyl) - 4 - (2 - methyl-phenyl)-piperazine (L-368,899) is described. This showcases the compound's relevance in pharmacokinetic analysis and its potential therapeutic applications (Kline, Kusma & Matuszewski, 1999).

Metabolic Pathways in Drug Development

The compound 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004) is a novel antidepressant whose metabolism involves various cytochrome P450 enzymes. Understanding these metabolic pathways is crucial for the drug's development, especially in terms of safety and efficacy (Hvenegaard et al., 2012).

Adenosine Receptor Antagonists

Piperazine derivatives have been developed as potent adenosine A2B receptor antagonists. These compounds, including 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, have shown high selectivity and efficacy, which is significant in the development of drugs targeting adenosine receptors for various therapeutic applications (Borrmann et al., 2009).

Antibacterial Agent Synthesis

Synthesis of N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine has been explored for their potential as antibacterial agents. These derivatives have been tested against bacterial strains like Bacillus subtilis and Escherichia coli, indicating their potential in developing new antibacterial treatments (Abbasi et al., 2020).

Anticancer Research

1-(3-(Methylsulfonyl)phenyl)piperazine derivatives have been studied for their anticancer activities. For instance, some derivatives with a piperazine substituent have shown promising results in cancer cell line screenings, highlighting their potential in anticancer drug development (Turov, 2020).

Propiedades

IUPAC Name |

1-(3-methylsulfonylphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-16(14,15)11-4-2-3-10(9-11)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXHTUGKUYQLCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Methylsulfonyl)phenyl)piperazine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chlorophenyl)-4-{3-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2474219.png)

![3-Cyclopropyl-1-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2474221.png)

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2474227.png)

![2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2474231.png)

![Methyl 3-[(2-{2-[(4-methoxyphenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2474236.png)

![1,3-dimethyl-5-((4-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2474239.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2474242.png)